molecular formula C23H25ClN2O3S B2517575 1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 686744-15-0

1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No. B2517575
CAS RN: 686744-15-0
M. Wt: 444.97
InChI Key: UADXFGMNFDZKPQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound's structure is conducive to the synthesis of heterocyclic compounds, such as 1,4-diazepines, benzo[b]azapin-3-ones, and indolizine derivatives. These reactions typically involve the formation of C-N, O-S, and C-C bonds through catalyzed or thermal cycloaddition reactions, highlighting the compound's versatility in organic synthesis.

  • Sequential Migration of Sulfonyl Groups : The sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines showcases the compound's utility in creating C-sulfonylated heterocycles under mild conditions (Heo et al., 2020).

  • Phosphine-Catalyzed α-Umpolung-Aldol Reaction : This methodology serves as a conduit for constructing benzo[b]azepin-3-ones, indicating the compound's role in forming heterocyclic frameworks with potential pharmaceutical applications (Zhang et al., 2019).

  • Gold(I)-Catalyzed Cascade : The transformation of linear N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones into bicyclic indolizines and pyrrolo[1,2-a]azepine-type alkaloids under gold(I) catalysis is another example of the compound's application in synthesizing bioactive molecules (Sirindil et al., 2019).

Catalysis and Organic Transformations

The compound's structure is also advantageous in catalysis and other organic transformations, demonstrating its potential in creating a variety of chemically and biologically significant molecules.

  • Azepanium Ionic Liquids : The synthesis of azepanium ionic liquids from azepane highlights its role in green chemistry, offering alternatives to traditional solvents and electrolytes with wide electrochemical windows (Belhocine et al., 2011).

  • Rhodium-Catalyzed Domino Synthesis : The synthesis of azepino fused diindoles via rhodium-catalyzed reactions demonstrates the compound's utility in producing novel molecular frameworks with potential for further functionalization and application in drug development (Kahar et al., 2020).

properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3S/c24-20-11-5-3-9-18(20)15-26-16-22(19-10-4-6-12-21(19)26)30(28,29)17-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,16H,1-2,7-8,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADXFGMNFDZKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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